![molecular formula C9H10ClF2N B6281979 3-(3,4-difluorophenyl)azetidine hydrochloride CAS No. 1203683-04-8](/img/no-structure.png)
3-(3,4-difluorophenyl)azetidine hydrochloride
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Overview
Description
3-(3,4-difluorophenyl)azetidine hydrochloride is a chemical compound with the CAS Number: 1803582-01-5 . It has a molecular weight of 219.66 and is typically stored at 4 degrees Celsius . It is usually available in powder form .
Molecular Structure Analysis
The molecular formula of 3-(3,4-difluorophenyl)azetidine hydrochloride is C9H10ClF2N . It is a derivative of azetidine, a four-membered ring heterocyclic compound with three carbons and one nitrogen .Physical And Chemical Properties Analysis
3-(3,4-difluorophenyl)azetidine hydrochloride is a powder that is stored at 4 degrees Celsius . Its molecular weight is 219.66 .Scientific Research Applications
Synthesis of PI3K Inhibitors
3-(3,4-difluorophenyl)azetidine hydrochloride: is a valuable precursor in the synthesis of PI3K inhibitors . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, and survival. The inhibition of PI3K is a promising strategy for the treatment of cancers and inflammatory diseases.
Development of CB2 Receptor Agonists
This compound serves as a building block for CB2 receptor agonists . CB2 receptors are part of the endocannabinoid system and are implicated in managing pain, immune system response, and inflammation. Agonists targeting these receptors can potentially treat conditions like chronic pain and autoimmune diseases without the psychoactive effects associated with cannabis.
Creation of Thrombin Inhibitors
Researchers utilize 3-(3,4-difluorophenyl)azetidine hydrochloride in the creation of thrombin inhibitors . Thrombin plays a key role in thrombosis and hemostasis. Inhibitors of thrombin can be used to prevent blood clots, thereby reducing the risk of stroke and myocardial infarction.
Bromodomain Inhibitors
The compound is also instrumental in synthesizing bromodomain inhibitors . Bromodomains are involved in reading the epigenetic ‘code’ written on histones and can influence gene expression. Inhibitors of bromodomains have potential therapeutic applications in oncology, particularly in cancers with altered epigenetic landscapes.
Fluorinated Building Blocks
Due to the presence of fluorine atoms, 3-(3,4-difluorophenyl)azetidine hydrochloride is used as a fluorinated building block in chemical synthesis . Fluorinated compounds have unique properties that make them valuable in pharmaceuticals, agrochemicals, and materials science.
Early Discovery Research Chemical
Sigma-Aldrich lists this compound as part of a collection of unique chemicals provided to early discovery researchers . It’s used in the early stages of drug discovery to identify new chemical entities with potential therapeutic value.
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3,4-difluorophenyl)azetidine hydrochloride involves the reaction of 3,4-difluoroaniline with ethyl 2-bromoacetate to form 3-(3,4-difluorophenyl)azetidin-2-one, which is then hydrolyzed to yield the final product in the form of hydrochloride salt.", "Starting Materials": [ "3,4-difluoroaniline", "ethyl 2-bromoacetate", "sodium hydroxide", "hydrochloric acid", "water", "ethyl acetate" ], "Reaction": [ "Step 1: 3,4-difluoroaniline is reacted with ethyl 2-bromoacetate in the presence of sodium hydroxide and water to form 3-(3,4-difluorophenyl)azetidin-2-one.", "Step 2: The resulting 3-(3,4-difluorophenyl)azetidin-2-one is hydrolyzed with hydrochloric acid to yield 3-(3,4-difluorophenyl)azetidine.", "Step 3: The final product is obtained in the form of hydrochloride salt by reacting 3-(3,4-difluorophenyl)azetidine with hydrochloric acid in ethyl acetate." ] } | |
CAS RN |
1203683-04-8 |
Product Name |
3-(3,4-difluorophenyl)azetidine hydrochloride |
Molecular Formula |
C9H10ClF2N |
Molecular Weight |
205.6 |
Purity |
95 |
Origin of Product |
United States |
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